molecular formula C9H13NO2 B12650389 Isonitrinic acid F CAS No. 83052-87-3

Isonitrinic acid F

Cat. No.: B12650389
CAS No.: 83052-87-3
M. Wt: 167.20 g/mol
InChI Key: HKRXZYVRWPLHPW-UHFFFAOYSA-N
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Description

Isonitrinic acid F is a secondary metabolite belonging to the class of isonitrile antibiotics, first identified in Trichoderma species during antibiotic screening in 1982 . It is structurally characterized by the presence of an isonitrile group (-NC) and a carboxylic acid moiety, distinguishing it from non-acidic isonitrile derivatives like isonitrins A–D. This compound is produced alongside isonitrinic acid E and other isonitrins in specific Trichoderma strains, with production patterns correlating strongly with fungal species and intraspecific groups .

Properties

CAS No.

83052-87-3

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-(3-isocyanocyclopentyl)propanoic acid

InChI

InChI=1S/C9H13NO2/c1-10-8-4-2-7(6-8)3-5-9(11)12/h7-8H,2-6H2,(H,11,12)

InChI Key

HKRXZYVRWPLHPW-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1CCC(C1)CCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Related Structural Analogs

While Isonitrinic acid F is not explicitly discussed, analogous compounds like isonitrinic acid E (PubChem CID 6448162) share structural motifs that may inform reactivity :

Property Isonitrinic Acid E
Molecular Formula C₉H₇NO₃
Structure Contains an isocyano group attached to a bicyclic framework
Key Functional Groups Isocyano (–NC), carboxylic acid (–COOH)

Nucleophilic Substitution (S_N2)

Isonitriles react with alkyl halides via backside attack, forming nitrilium ions that hydrolyze to substituted amides :
R–NC+R’–XR–N+=C–R’+XR–NH–CO–R’\text{R–NC} + \text{R'–X} \rightarrow \text{R–N}^+=\text{C–R'} + \text{X}^- \rightarrow \text{R–NH–CO–R'}
This mechanism enables synthesis of complex amides under mild conditions .

Multicomponent Reactions

Isonitriles participate in:

  • Ugi Reaction : Four-component coupling to form α-acyloxy amides .

  • Van Leusen Reaction : Formation of β-lactams from isonitriles, carbonyl compounds, and amines .

  • Passerini Reaction : Three-component synthesis of α-hydroxy amides .

Encapsulated Reactions

In self-assembled capsules (e.g., resorcinarene-based systems), isonitriles react faster with carboxylic acids due to:

  • Stabilization of transition states via confinement effects .

  • Lowered activation energy for α-addition and proton transfer steps .

Potential Reactions for this compound

Hypothetically, this compound (if structurally similar to isonitrinic acid E) could undergo:

  • Amide Formation : Reaction with alkyl halides via S_N2 to generate substituted amides .

  • Cycloadditions : Participation in [2+2] or [4+2] reactions due to the electron-rich isocyano group.

  • Biosynthetic Pathways : Copper-responsive biosynthesis, as seen in fungal isocyanide synthases .

Research Gaps and Limitations

  • Structural Data : No experimental or computational data on this compound’s reactivity.

  • Biosynthetic Context : Fungal isocyanide synthases (ICSs) are copper-responsive, but their role in acid F biosynthesis is unexplored .

  • Environmental Factors : Metal availability (e.g., copper) may regulate biosynthesis, as observed in Aspergillus fumigatus .

(Note: Citations refer to general isonitrile chemistry from the provided sources, as no direct data on this compound exists.)

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues

Isonitrinic acid F shares structural homology with other fungal isonitrile derivatives. Below is a comparative analysis of key analogues:

Table 1: Comparison of Isonitrile Antibiotics
Compound Structural Class Producing Organisms Key Biological Activities Stability/Solubility
This compound Isonitrile carboxylic acid Trichoderma hamatum, T. harzianum Antibacterial (broad-spectrum), antifungal (inferred) Moderate solubility in polar solvents due to carboxylic acid group
Isonitrinic acid E Isonitrile carboxylic acid Trichoderma spp., Streptomyces spp. Antibacterial, synergistic with other antibiotics Similar to F; enhanced stability in acidic conditions
Isonitrin A Non-acidic isonitrile T. koningii, T. viride Potent antifungal, moderate antibacterial Lipophilic; requires organic solvents for extraction
Xanthocillin Dimeric isonitrile Aspergillus fumigatus Broad-spectrum antimicrobial, inhibits bacterial cell wall synthesis Low solubility; stabilized by dimeric structure
Darlucin B Aromatic isonitrile Unidentified fungal species Antifungal (specific to plant pathogens) Highly stable in aqueous environments

Key Differences and Research Findings

Biological Activity: this compound vs. Isonitrin A: While both exhibit antibacterial properties, isonitrin A shows stronger antifungal activity, likely due to its non-polar structure enhancing membrane penetration . This compound’s carboxylic acid group may limit its uptake in hydrophobic fungal cell walls but improves solubility for systemic applications . this compound vs. Xanthocillin: Xanthocillin’s dimeric structure confers broader activity against Gram-positive bacteria, whereas this compound is more effective against Gram-negative strains, as observed in Trichoderma-pathogen interaction studies .

Biosynthetic Pathways: this compound and E are synthesized via isonitrile synthase (ICS) enzymes in Trichoderma, while xanthocillin production in Aspergillus involves hybrid ICS-NRPS (non-ribosomal peptide synthetase) systems . This difference explains variations in structural complexity and yield .

Ecological Roles :

  • This compound is primarily associated with soil-borne Trichoderma strains, where it suppresses bacterial competitors in the rhizosphere . In contrast, xanthocillin in Aspergillus is linked to niche competition in decaying organic matter .

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